5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid

Vue d'ensemble

Description

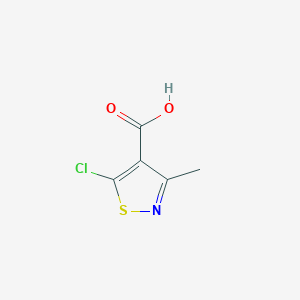

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (C5H4ClNO2S) is a chemical compound with diverse applications, particularly in scientific research . Its molecular weight is 177.61 g/mol .

Scientific Research Applications

this compound has several applications, ranging from drug synthesis to agricultural sciences. It is used as an intermediate in the synthesis of various biologically active molecules, including anticancer agents .

- Anticancer Research: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have demonstrated anticancer activity . N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were synthesized and tested for antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines, breast adenocarcinoma MCF-7, and a normal non-tumorigenic epithelial cell line derived from mammary gland MCF-10A . These compounds exhibit low toxicity to healthy cells and selectivity towards colorectal cancer cells, suggesting their potential as components of chemotherapeutic systems to prevent drug resistance during chemotherapy .

- Synthesis of Thiazoles: It can be used in the synthesis of 5-(2-chloroalkyl)-4-methyl-1,3-thiazoles, which are important building blocks in organic synthesis .

- Pesticides, bactericides, anti-plant-virus agents and plant activating agents: It can be used as pesticides, bactericides, anti-plant-virus agents and plant activating agents . It can be combined with commodities of the pesticides, the bactericides, the anti-plant-virus agents and the plant activating agents to prevention and control of agricultural, forestry, horticultural and health diseases, insect pests and virus diseases .

Mécanisme D'action

The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid ethyl ester

- 5-Chloro-3-methyl-1,2-thiazole-4-carboxamide

- This compound methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications .

Activité Biologique

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chlorinated thiazoles with carboxylic acid derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective activity against various bacterial strains with MIC values ranging from 0.17 mg/mL to 0.47 mg/mL against E. coli and B. cereus .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| B. cereus | 0.23 | 0.47 |

| S. Typhimurium | 0.23 | 0.47 |

These findings suggest that the thiazole ring structure is crucial for its antibacterial efficacy.

Anticancer Activity

This compound has also been investigated for its anticancer potential. A study on hydrazide derivatives of this compound revealed significant antiproliferative effects against several cancer cell lines:

- Cell Lines Tested : Human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo), doxorubicin-resistant LoVo/DX, and breast adenocarcinoma (MCF-7).

| Compound | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Hydrazide Derivative 1 | <30 | MV4-11 |

| Hydrazide Derivative 2 | <30 | LoVo |

| Hydrazide Derivative 3 | <30 | MCF-7 |

The most active derivatives displayed IC50 values lower than those of traditional chemotherapeutics like Doxorubicin and Cisplatin . The presence of specific substituents such as -N=CH groups was found to enhance anticancer activity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the biological activity of this compound is influenced by various structural modifications:

- Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions can enhance cytotoxicity.

- Hydrazide Derivatives : Modifications in the hydrazide moiety significantly affect the compound's potency against cancer cells.

- Chlorine Substituents : The presence of chlorine atoms has been correlated with increased antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives based on this compound:

- Case Study on Anticancer Activity : A series of N'-substituted hydrazides derived from this compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

- Antimicrobial Efficacy : Another study focused on thiazole derivatives showed promising results against resistant bacterial strains, emphasizing the need for further exploration in drug development .

Propriétés

IUPAC Name |

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCNDQRCYHJSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494889 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22131-56-2 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.